molecular formula C23H15NO7 B2975516 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate CAS No. 610753-59-8

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate

Cat. No.: B2975516
CAS No.: 610753-59-8
M. Wt: 417.373
InChI Key: MBUPLZLMBSISQG-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate is an organic compound that belongs to the class of chromenones. This compound is characterized by the presence of a chromenone core, substituted with a methoxyphenyl group and a nitrobenzoate ester. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate can be achieved through a multi-step process involving the following key steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the chromenone core is reacted with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification with 3-Nitrobenzoic Acid: The final step involves the esterification of the chromenone derivative with 3-nitrobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Pechmann condensation and Friedel-Crafts acylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The major product would be the corresponding amino derivative.

    Substitution: Products would depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which plays a key role in inflammation and immune response.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Hydroxyphenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate
  • 3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate
  • 3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-aminobenzoate

Uniqueness

3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both the methoxyphenyl and nitrobenzoate groups allows for diverse chemical reactivity and potential therapeutic applications.

Properties

CAS No.

610753-59-8

Molecular Formula

C23H15NO7

Molecular Weight

417.373

IUPAC Name

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 3-nitrobenzoate

InChI

InChI=1S/C23H15NO7/c1-29-20-8-3-2-7-17(20)19-13-30-21-12-16(9-10-18(21)22(19)25)31-23(26)14-5-4-6-15(11-14)24(27)28/h2-13H,1H3

InChI Key

MBUPLZLMBSISQG-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

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